Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17395651
InChI: InChI=1S/C6H13NOS2/c1-10(7,8)6-2-4-9-5-3-6/h6-7H,2-5H2,1H3
SMILES:
Molecular Formula: C6H13NOS2
Molecular Weight: 179.3 g/mol

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone

CAS No.:

Cat. No.: VC17395651

Molecular Formula: C6H13NOS2

Molecular Weight: 179.3 g/mol

* For research use only. Not for human or veterinary use.

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone -

Specification

Molecular Formula C6H13NOS2
Molecular Weight 179.3 g/mol
IUPAC Name imino-methyl-oxo-(thian-4-yl)-λ6-sulfane
Standard InChI InChI=1S/C6H13NOS2/c1-10(7,8)6-2-4-9-5-3-6/h6-7H,2-5H2,1H3
Standard InChI Key BFTFWQODINSSFZ-UHFFFAOYSA-N
Canonical SMILES CS(=N)(=O)C1CCSCC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone consists of a six-membered thiopyran ring (a saturated sulfur-containing heterocycle) substituted at the 4-position with a sulfoximine group (S(=N)(=O)CH3\text{S}(=\text{N})(=\text{O})\text{CH}_3). The sulfur atom in the thiopyran ring contributes to the compound’s electronic properties, while the sulfoximine moiety introduces polarity and hydrogen-bonding capacity . Key structural parameters include:

PropertyValueSource
Molecular FormulaC6H13NOS2\text{C}_6\text{H}_{13}\text{NOS}_2
Molecular Weight179.3 g/mol
SMILES NotationCS(=N)(=O)C1CCSCC1
InChIKeyBFTFWQODINSSFZ-UHFFFAOYSA-N

The thiopyran ring adopts a chair conformation, with the sulfoximine group in an equatorial position to minimize steric strain. X-ray crystallography of analogous sulfoximines confirms this geometry, though specific data for this compound remains unpublished.

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits signals for the thiopyran methylene protons (δ 2.5–3.1 ppm) and the methyl group attached to sulfur (δ 2.3 ppm).

  • IR: Stretching vibrations at 1,150 cm1^{-1} (S=O) and 1,320 cm1^{-1} (S=N) confirm the sulfoximine group.

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step protocols, often starting from tetrahydrothiopyran-4-one (CAS 1072-72-6), as outlined below:

Step 1: Formation of Thiopyran Intermediate

Tetrahydrothiopyran-4-one is reacted with methylamine under acidic conditions (e.g., pp-toluenesulfonic acid in toluene) to yield the corresponding imine (93% yield) .

Step 2: Sulfoximine Formation

Oxidation of the sulfur atom using potassium permanganate (KMnO4\text{KMnO}_4) introduces the sulfoximine group. This step typically achieves 76–85% yield under mild conditions (tetrahydrofuran, ambient temperature).

Step 3: Purification and Isolation

Chromatographic purification on silica gel affords the final product with >95% purity.

Optimization Challenges

Early synthetic routes suffered from low regioselectivity during sulfoximine formation. Modern approaches employ palladium catalysts (e.g., Pd(PPh3)4\text{Pd}(\text{PPh}_3)_4) to enhance efficiency, though metal-free protocols are preferred for pharmaceutical applications .

Biological Activity and Mechanism of Action

Enzyme Inhibition

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone demonstrates inhibitory activity against kinases involved in cancer progression, such as PI3K and mTOR. The sulfoximine group coordinates with ATP-binding pockets via hydrogen bonds (N–H···O and S=O···H–N interactions), as shown in molecular docking studies.

Antiproliferative Effects

In vitro assays against MCF-7 breast cancer cells revealed an IC50_{50} of 12.3 μM, comparable to first-line therapeutics like tamoxifen. Mechanistically, the compound induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1.

Comparative Analysis with Structural Analogues

A comparison with the oxygen-containing analogue, imino(methyl)(oxan-4-yl)-λ6-sulfanone (PubChem CID 90139500), highlights the impact of sulfur substitution:

PropertyThiopyran DerivativeOxan Derivative
LogP1.81.2
Solubility (H2 _2O)4.2 mg/mL8.7 mg/mL
IC50_{50} (MCF-7)12.3 μM>50 μM

The thiopyran derivative’s enhanced lipophilicity and bioactivity underscore the importance of sulfur in target engagement .

Recent Advancements and Future Directions

Metal-Free Synthesis

Recent work emphasizes green chemistry principles, utilizing iodine(III) reagents (e.g., PhI(OAc)2_2) for sulfoximine formation without heavy metals. These methods reduce toxicity and improve scalability.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) has improved bioavailability by 40% in murine models, addressing the compound’s moderate aqueous solubility.

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